molecular formula C17H13N3 B2461127 8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-11-7

8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2461127
CAS RN: 901264-11-7
M. Wt: 259.312
InChI Key: JAXQEIROXIQIKY-UHFFFAOYSA-N
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Description

“8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In one method, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing the active α-methylene group is used . The heating of phenylhydrazone in the boiling of C6H5NO2 led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline .


Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinolines is influenced by their unique structural features. The corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .

properties

IUPAC Name

8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-11-7-8-15-13(9-11)17-14(10-18-15)16(19-20-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXQEIROXIQIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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